

Validating the Structure of 3-(Pyridin-3-yl)benzenamine: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: **3-(Pyridin-3-yl)benzenamine**

Cat. No.: **B1331141**

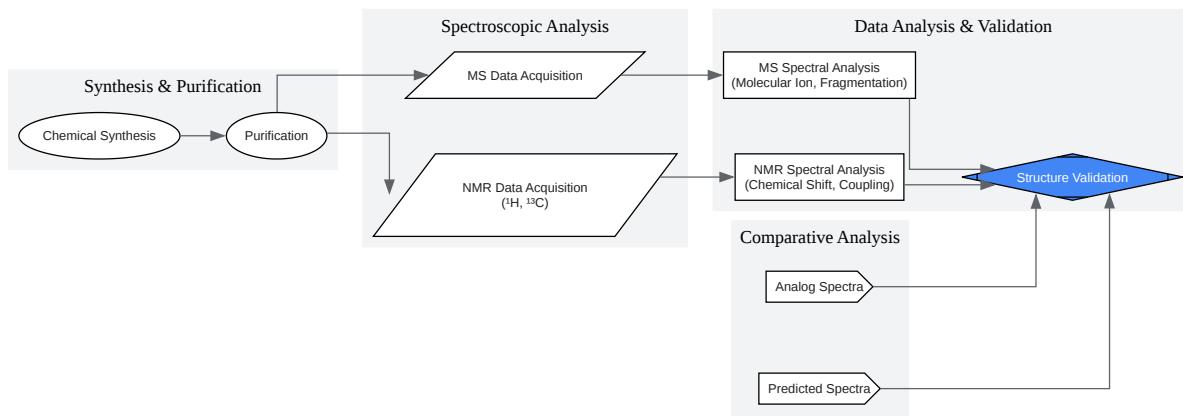
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the chemical structure of **3-(Pyridin-3-yl)benzenamine**. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document outlines the expected spectral characteristics and compares them with those of structurally similar compounds. Detailed experimental protocols and a clear workflow for structural verification are also presented to aid researchers in their analytical endeavors.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the validation of a chemical structure using NMR and MS techniques.



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Figure 1. Workflow for the structural validation of a synthesized compound using NMR and MS, including comparison with predicted and analog data.

Predicted and Comparative Spectroscopic Data

To validate the structure of **3-(Pyridin-3-yl)benzenamine**, its predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data are presented below alongside experimental data for two structurally related compounds: 3-aminobiphenyl and 3,3'-bipyridine. This comparative approach allows for a more confident structural assignment.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound	Ring A (Benzenamine) Protons (ppm)	Ring B (Pyridine) Protons (ppm)	Other Protons (ppm)
3-(Pyridin-3-yl)benzenamine (Predicted)	~7.25 (t), ~6.90 (d), ~6.80 (d), ~6.70 (s)	~8.75 (s), ~8.50 (d), ~7.80 (d), ~7.40 (dd)	~3.8 (br s, -NH ₂)
3-Aminobiphenyl (Experimental)	7.18 (t), 6.88 (d), 6.75 (s), 6.58 (d)	7.52 (d), 7.39 (t), 7.28 (t)	3.7 (br s, -NH ₂)
3,3'-Bipyridine (Experimental)	-	8.83 (d), 8.58 (dd), 7.95 (dt), 7.42 (ddd)	-

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound	Ring A (Benzenamine) Carbons (ppm)	Ring B (Pyridine) Carbons (ppm)
3-(Pyridin-3-yl)benzenamine (Predicted)	~147.0 (C-NH ₂), ~140.0 (C-C), ~130.0 (CH), ~118.0 (CH), ~115.0 (CH), ~114.0 (CH)	~150.0 (CH), ~148.0 (CH), ~136.0 (C-C), ~134.0 (CH), ~124.0 (CH)
3-Aminobiphenyl (Experimental)	146.8, 142.9, 129.5, 117.8, 114.6, 114.3	128.8, 127.3, 127.2
3,3'-Bipyridine (Experimental)	-	148.8, 148.4, 135.5, 134.2, 123.8

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted/Observed m/z (M ⁺)	Key Fragmentation Peaks (m/z)
3-(Pyridin-3-yl)benzenamine (Predicted)	C ₁₁ H ₁₀ N ₂	170.21	170	169 (M-H) ⁺ , 143 (M-HCN) ⁺ , 115, 92, 78
3-Aminobiphenyl (Experimental)	C ₁₂ H ₁₁ N	169.22	169	168 (M-H) ⁺ , 141, 115, 89
3,3'-Bipyridine (Experimental)	C ₁₀ H ₈ N ₂	156.18	156	155 (M-H) ⁺ , 130, 104, 78

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
- ESI-MS Acquisition (for accurate mass and molecular ion):
 - Ionization Mode: Positive ion mode.
 - Infusion: Introduce the sample solution directly into the ion source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Mass Range: Scan from m/z 50 to 500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation).
- EI-MS Acquisition (for fragmentation pattern):
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.

- Mass Range: Scan from m/z 35 to 500.
- Data Analysis: Identify the molecular ion peak ($[M]^{+}$ for EI, $[M+H]^{+}$ for ESI) and analyze the fragmentation pattern to confirm the presence of key structural motifs. Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.
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